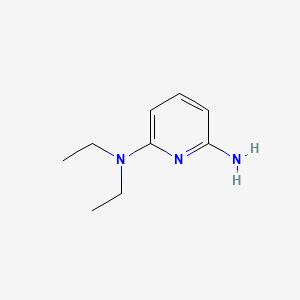

N2,N2-diethylpyridine-2,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-N,6-N-diethylpyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-12(4-2)9-7-5-6-8(10)11-9/h5-7H,3-4H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWKWZLUOVMNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867131-57-5 | |

| Record name | N,N-DIETHYL 2,6-PYRIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UL6U9JVW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N2,n2 Diethylpyridine 2,6 Diamine and Its Derivatives

Direct Synthesis Approaches to N2,N2-diethylpyridine-2,6-diamine

Direct synthesis focuses on introducing the required amino groups onto a pre-existing pyridine (B92270) ring. Key strategies include the substitution of leaving groups on the pyridine core and the alkylation of a primary diamine precursor.

Amination Strategies for Pyridine Core Modification

The synthesis of N,N-disubstituted diaminopyridines can be effectively achieved through the palladium-catalyzed amination of dihalopyridines. This approach, a variant of the Buchwald-Hartwig amination, allows for the formation of C-N bonds by coupling an amine with a halo-substituted aromatic ring. For the synthesis of this compound, this would typically involve the reaction of a 2,6-dihalopyridine, such as 2,6-dichloropyridine, with diethylamine (B46881).

The reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like palladium(II) acetate, and a phosphine (B1218219) ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.gov A base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is required to facilitate the catalytic cycle. The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results by promoting both oxidative addition and reductive elimination steps. While studies often focus on a range of amines, the general mechanism supports the use of a secondary amine like diethylamine to produce the corresponding N,N,N',N'-tetraalkyl-substituted product or, by controlling stoichiometry, the N,N-dialkylated product. The reaction provides a versatile and high-yielding route to substituted aminopyridines. nih.govrsc.org

Reductive Alkylation Pathways

Reductive alkylation offers a powerful method for preparing secondary and tertiary amines from primary amines and carbonyl compounds. This pathway can be applied to the synthesis of this compound by starting with its precursor, 2,6-diaminopyridine (B39239). The process involves the reaction of the primary amino groups of 2,6-diaminopyridine with an aldehyde, in this case, acetaldehyde, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired alkylated amine.

A key aspect of this one-pot reaction is the choice of reducing agent. The agent must be mild enough to not reduce the starting aldehyde but potent enough to reduce the iminium ion intermediate that forms. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose because of their selectivity. The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the iminium ion. By carefully controlling the stoichiometry of the acetaldehyde, it is possible to selectively achieve diethylation at one of the amino groups, yielding the target this compound.

Synthesis of Precursor 2,6-Diaminopyridine

The utility of this compound is predicated on the availability of its precursor, 2,6-diaminopyridine. This foundational compound is synthesized through well-established industrial and laboratory methods.

Historical and Contemporary Approaches (e.g., Ammonolysis, Chichibabin Reaction)

Two classical methods dominate the synthesis of 2,6-diaminopyridine: ammonolysis of dihalopyridines and the Chichibabin reaction.

Ammonolysis: This method involves the nucleophilic aromatic substitution of a 2,6-dihalopyridine, such as 2,6-dibromopyridine (B144722) or 2,6-dichloropyridine, with ammonia (B1221849). The reaction typically requires high temperatures (180-220°C) and pressures, often using liquefied ammonia or an aqueous ammonia solution in an autoclave. The high energy barrier is due to the need to overcome the aromaticity of the pyridine ring. Despite the harsh conditions, this method is a viable industrial route for producing 2,6-diaminopyridine.

Chichibabin Reaction: First reported by Aleksei Chichibabin in 1914, this reaction involves the direct amination of pyridine using sodium amide (NaNH₂). To produce 2,6-diaminopyridine, a stoichiometric excess of sodium amide is required. The reaction proceeds through the nucleophilic addition of the amide anion to the pyridine ring, forming a σ-adduct, followed by the elimination of a hydride ion (H⁻), which subsequently reacts to form hydrogen gas. The reaction is typically carried out in an aprotic solvent like xylene or toluene (B28343) at elevated temperatures (150–180°C). While effective, the reaction can have moderate yields and requires careful handling of the highly reactive sodium amide. Current time information in Bangalore, IN.scirp.orgiosrjournals.org

| Reactants | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyridine, Sodium Amide | Xylene | None | Atmospheric Pressure | - | ~11 (dimer is major) | scirp.org |

| Pyridine, Sodium Amide | Xylene | N₂ Pressure (350 psi) | - | - | ~74 | scirp.org |

| 2-Aminopyridine, Sodium Amide | Toluene | Oleic Acid | 180-185 | 2 | 88.8 | nih.gov |

| Pyridine, Sodium Amide | Aromatic Hydrocarbon | Phase-transfer catalyst | 150-180 | 3-6 | High | Current time information in Bangalore, IN. |

Derivatization Strategies of this compound

The presence of a remaining primary amino group at the 6-position allows this compound to serve as a scaffold for further functionalization, most notably through the formation of imines.

Formation of Schiff Bases and Imines

The primary amino group of this compound can readily undergo a condensation reaction with aldehydes or ketones to form Schiff bases (or imines). This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine.

This derivatization is well-documented for the parent compound, 2,6-diaminopyridine, which can react with one or two equivalents of an aldehyde (like salicylaldehyde (B1680747) or 2-hydroxynaphthaldehyde) to form mono- or bis-Schiff bases, respectively. scirp.orgiosrjournals.orgajol.inforesearchgate.net By analogy, this compound, having one reactive primary amine, would be expected to react with one equivalent of an aldehyde to form a mono-Schiff base. The resulting unsymmetrical Schiff base ligand would feature the diethylamino group, the pyridine nitrogen, and the newly formed imine nitrogen as potential coordination sites for metal ions, making these derivatives of interest in coordination chemistry. ajol.info

| Amine Reactant | Carbonyl Reactant | Molar Ratio (Amine:Carbonyl) | Resulting Product Type | Reference |

|---|---|---|---|---|

| 2,6-Diaminopyridine | Salicylaldehyde | 1:1 | Mono-Schiff Base | iosrjournals.org |

| 2,6-Diaminopyridine | Salicylaldehyde | 1:2 | Bis-Schiff Base | scirp.orgiosrjournals.org |

| 2,6-Diaminopyridine | 2-Hydroxynaphthaldehyde | - | Schiff Base Ligand (H₂L₁) | ajol.inforesearchgate.net |

Phosphanylation and Other Heteroatom Substitutions

The introduction of phosphorus-containing groups onto the 2,6-diaminopyridine scaffold is a critical step in the development of novel ligands for catalysis and coordination chemistry. While specific literature on the phosphanylation of this compound is scarce, the reactivity of the parent 2,6-diaminopyridine (DAP) and its derivatives provides a strong indication of the expected chemical behavior.

The primary amino group of 2,6-diaminopyridine is susceptible to reaction with phosphorus halides. For instance, the reaction of 2,6-diaminopyridine with chlorodiphenylphosphine (B86185) can lead to the formation of mono- or bis(phosphino)diaminopyridine ligands. The reaction conditions, such as stoichiometry and the presence of a base, are crucial in directing the outcome towards the desired product. It is anticipated that this compound would react similarly at its remaining primary amino group.

Furthermore, the synthesis of phosphorus-containing macrocycles often involves the condensation of a phosphine-containing dialdehyde (B1249045) with a diamine. This suggests an alternative route where a pre-functionalized phosphine-containing diamine could be employed in macrocyclization reactions.

Macrocyclization and Supramolecular Precursor Synthesis

This compound and its analogues are key precursors in the synthesis of macrocyclic compounds and supramolecular assemblies. The strategic placement of donor atoms in the pyridine-2,6-diamine core makes it an excellent component for constructing host molecules capable of encapsulating metal ions or other guest species.

The most common approach to macrocyclization involves the condensation of a diamine with a dicarbonyl compound, typically a dialdehyde or a diacyl chloride. These reactions, often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, lead to the formation of macrocyclic Schiff bases or amides. For example, the condensation of 2,6-diaminopyridine with various aromatic aldehydes has been shown to produce Schiff bases that can be further modified or used as ligands for metal complexes. yu.edu.jo

The resulting macrocycles can act as precursors for more complex supramolecular structures. The pyridine nitrogen and the exocyclic amino groups provide multiple coordination sites, facilitating the assembly of intricate one-, two-, or three-dimensional coordination polymers. The nature of the metal ion and any counter-ions present can significantly influence the final architecture of the supramolecular assembly. nih.gov

| Precursor 1 | Precursor 2 | Macrocycle Type | Notes |

| 2,6-Diaminopyridine | Aromatic dialdehyde | Schiff base macrocycle | General method for forming macrocyclic imines. |

| 2,6-Pyridinedicarbonyl dichloride | Diamine | Polyamide macrocycle | Formation of amide linkages. |

| N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Ni(II) salts | Supramolecular polymer | Anion and solvent molecules influence the final structure. nih.gov |

Alkylation and Arylation Reactions

The amino groups of this compound and its parent compound, 2,6-diaminopyridine, are amenable to alkylation and arylation reactions, providing a pathway to a wide range of N-substituted derivatives. A historical yet relevant study from 1947 detailed the synthesis of numerous derivatives of 2,6-diaminopyridine. Current time information in Bangalore, IN.

Alkylated derivatives can be prepared through the reaction of 2,6-dibromopyridine with primary or secondary amines. For the synthesis of unsymmetrical derivatives, 2-amino-6-bromopyridine (B113427) is a suitable starting material. The reaction of 2,6-dibromopyridine with diethylamine would be a direct route to N2,N2,N6,N6-tetraethylpyridine-2,6-diamine.

Acylated derivatives are readily synthesized by reacting 2,6-diaminopyridine with acyl chlorides in an inert solvent. This method allows for the introduction of a wide variety of functional groups onto the amino nitrogens.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2,6-Dibromopyridine | Diethylamine | N,N,N',N'-Tetra-substituted-2,6-diaminopyridine | Current time information in Bangalore, IN. |

| 2-Amino-6-bromopyridine | Diethylamine | N,N-Diethyl-2-amino-6-bromopyridine | Current time information in Bangalore, IN. |

| 2,6-Diaminopyridine | Acyl chloride | N,N'-Diacyl-2,6-diaminopyridine | Current time information in Bangalore, IN. |

Coordination Chemistry of N2,n2 Diethylpyridine 2,6 Diamine As a Ligand

Ligand Design Principles and Coordination Modes

The coordination behavior of N2,N2-diethylpyridine-2,6-diamine is fundamentally dictated by the arrangement of its donor atoms and the steric and electronic properties of its substituents.

Tridentate and Bridging Coordination Architectures

This compound is inherently designed to act as a tridentate ligand, utilizing the nitrogen atoms of the pyridine (B92270) ring and the two amino groups to bind to a metal center. This "pincer-type" coordination is a common feature of 2,6-disubstituted pyridine ligands, leading to the formation of stable five-membered chelate rings. This coordination mode typically results in a meridional arrangement of the donor atoms around the metal ion.

Beyond its function as a simple tridentate chelate, this compound possesses the potential to act as a bridging ligand, connecting two or more metal centers. This can occur if one of the amino groups coordinates to a second metal ion, or through the participation of the pyridine nitrogen in a bridging fashion. The formation of such bridged architectures can lead to the assembly of polynuclear complexes with interesting magnetic and structural properties. The specific coordination architecture adopted will be influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent system used during synthesis. For instance, in related nickel(II) complexes with N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine, the variation of anions from perchlorate (B79767) to nitrate (B79036) leads to a change from a 1-D chain to a 3-D supramolecular structure, highlighting the crucial role of counter-ions and hydrogen bonding in dictating the final architecture. nih.gov

Nitrogen Donor Set Characterization

The coordinating power of this compound is derived from its set of three nitrogen donor atoms. The central pyridine nitrogen is a relatively soft donor, while the two terminal amino nitrogens are harder donors. This combination allows for effective bonding with a variety of transition metals. The diethyl substituents on one of the amino groups introduce steric bulk, which can influence the coordination geometry and the accessibility of the metal center. This steric hindrance can play a role in stabilizing specific coordination numbers and geometries.

The electronic properties of the ligand are also significant. The amino groups are electron-donating, which increases the electron density on the pyridine ring and enhances its σ-donor capacity. This, in turn, influences the ligand field strength and the resulting electronic and magnetic properties of the metal complexes.

Complexation with Transition Metals

The versatile electronic and steric properties of this compound make it a suitable ligand for a range of transition metals.

Iron(II) Complexes and Spin States

Iron(II) complexes with tridentate nitrogen-donor ligands are of particular interest due to their potential to exhibit spin crossover (SCO) behavior. In an octahedral environment, iron(II) can exist in a high-spin (HS, S=2) or a low-spin (LS, S=0) state, depending on the ligand field strength. Ligands with a field strength close to the spin-pairing energy can lead to a temperature- or pressure-induced transition between these spin states.

For iron(II) complexes of 2,6-disubstituted pyridine ligands, such as 2,6-bis(1H-imidazol-2-yl)pyridine, high-temperature spin crossover has been observed. nih.gov Similarly, iron(II) complexes with 2,6-di(pyrazol-1-yl)pyridine derivatives exhibit thermal spin transitions. nih.gov Given the N3 donor set of this compound, it is anticipated that its iron(II) complexes would also form octahedral [FeL₂]²⁺ species. The spin state of these complexes would be highly sensitive to subtle changes in the ligand structure and the nature of the counter-anion. The steric bulk of the diethyl groups might favor the HS state by slightly distorting the octahedral geometry, but the electronic effects of the amino groups would contribute to a stronger ligand field, favoring the LS state. Therefore, iron(II) complexes of this compound are prime candidates for exhibiting spin crossover behavior. Magnetic susceptibility measurements of analogous bis(dicyanamido)-bis(2,2-dipyridylamine)iron(II) have shown incomplete spin crossover. researchgate.net

Table 1: Expected Properties of Iron(II) Complexes with this compound

| Property | Expected Characteristic |

|---|---|

| Coordination Geometry | Distorted Octahedral |

| Stoichiometry | [Fe(L)₂]X₂ |

| Spin State | Potential for Spin Crossover (HS <=> LS) |

| Influencing Factors | Temperature, Pressure, Counter-Anion |

Copper(II) and Nickel(II) Coordination Compounds

Copper(II) Complexes: Copper(II) complexes with pyridine-based ligands are known to adopt a variety of coordination geometries, including square planar, square pyramidal, and distorted octahedral, often influenced by the Jahn-Teller effect. With a tridentate ligand like this compound, both mononuclear and polynuclear complexes are possible. In a mononuclear setting, a [Cu(L)X₂] type complex might form, where X is a monodentate anion, resulting in a five-coordinate geometry. Alternatively, two ligands could coordinate to form a distorted octahedral [Cu(L)₂]²⁺ complex. Spectroscopic studies, such as infrared spectroscopy, are crucial in identifying the binding sites in copper(II)-peptide complexes, and similar techniques would be invaluable in characterizing the coordination of this compound. nih.gov

Nickel(II) Complexes: Nickel(II) typically forms octahedral or square planar complexes. With this compound, octahedral [Ni(L)₂]²⁺ complexes are the most probable outcome. The magnetic properties of such complexes would be indicative of their geometry, with octahedral complexes being paramagnetic and square planar complexes being diamagnetic. The synthesis and characterization of nickel(II) complexes with substituted hydrazones have shown the formation of octahedral geometries. chemijournal.com A study on Ni(II) complexes of N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine revealed that hydrogen bonds between the amino groups and anions dictate the formation of different supramolecular architectures, a behavior that can be expected for complexes of this compound as well. nih.gov

Table 2: Anticipated Features of Copper(II) and Nickel(II) Complexes

| Metal Ion | Likely Coordination Geometries | Potential Complex Types |

|---|---|---|

| Copper(II) | Square Pyramidal, Distorted Octahedral | [Cu(L)X₂], [Cu(L)₂]²⁺ |

| Nickel(II) | Octahedral, Square Planar | [Ni(L)₂]²⁺ |

Zinc(II), Cobalt(II), and Manganese(II) Complexes

Zinc(II) Complexes: Due to its d¹⁰ electronic configuration, zinc(II) does not exhibit ligand field stabilization effects and its coordination geometry is primarily determined by steric factors and the charge of the complex. With this compound, both tetrahedral and octahedral geometries are plausible. For instance, a 1:1 complex of the type [Zn(L)X₂] might adopt a distorted tetrahedral or five-coordinate geometry, while a 2:1 complex, [Zn(L)₂]²⁺, would likely be octahedral. The synthesis of 2D coordination polymers of Zn(II) with diethylmalonic acid and 4,4'-bipyridine (B149096) demonstrates the versatility of zinc in forming extended structures. researchgate.net

Cobalt(II) Complexes: Cobalt(II) can form complexes with various geometries, most commonly tetrahedral and octahedral. In the case of this compound, the formation of octahedral [Co(L)₂]²⁺ is expected, which would be high-spin and paramagnetic. The synthesis of cobalt(II) iodide complexes with pyridine has resulted in distorted tetrahedral geometries. nih.gov Studies on cobalt(II) complexes with pyridine-based macrocyclic ligands have shown strongly distorted geometries between octahedral and trigonal prismatic. rsc.org

Manganese(II) Complexes: Manganese(II), with its d⁵ high-spin configuration, typically forms octahedral or five-coordinate complexes with weak ligand field stabilization. Similar to the other divalent transition metals, this compound is expected to form octahedral [Mn(L)₂]²⁺ complexes. The synthesis of a one-dimensional manganese(II) coordination polymer with dicyanamide (B8802431) and pyrazinamide (B1679903) ligands highlights the tendency of manganese(II) to form polymeric structures. researchgate.net

Table 3: Predicted Coordination Behavior of Zinc(II), Cobalt(II), and Manganese(II)

| Metal Ion | Common Coordination Geometries | Expected Complex Stoichiometry |

|---|---|---|

| Zinc(II) | Tetrahedral, Octahedral | [Zn(L)X₂], [Zn(L)₂]²⁺ |

| Cobalt(II) | Tetrahedral, Octahedral | [Co(L)₂]²⁺ |

| Manganese(II) | Octahedral, Five-coordinate | [Mn(L)₂]²⁺ |

Coordination with Heavy Metal Ions (e.g., Lead(II), Cadmium(II), Mercury(II))

No specific studies or crystal structures detailing the coordination of this compound with heavy metal ions such as Lead(II), Cadmium(II), or Mercury(II) were found. While the coordination chemistry of other pyridine-based ligands with these metals is well-documented, the specific interactions and resulting complexes for this compound have not been reported.

Coordination Geometry and Stereochemistry

There is no available crystallographic or spectroscopic data to describe the coordination geometries formed by this compound with metal ions.

Octahedral, Square Planar, and Tetrahedral Geometries

No documented examples of this compound participating in octahedral, square planar, or tetrahedral complexes were identified in the searched literature.

Trigonal Bipyramidal Arrangements

Information regarding the formation of trigonal bipyramidal complexes involving this compound as a ligand is not available.

Supramolecular Coordination Assemblies and Polymers

The capacity of this compound to form extended supramolecular structures through non-covalent interactions has not been explored in the available literature.

Hydrogen Bonding Driven Self-Assembly in Metal Complexes

There are no research findings on the role of hydrogen bonding in directing the self-assembly of metal complexes specifically derived from this compound.

One-Dimensional and Three-Dimensional Network Formation

No studies were found that report the synthesis or structural analysis of one-dimensional or three-dimensional coordination polymers or networks using this compound as a building block.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

¹H NMR Studies for Proton Environment Elucidation

¹H NMR spectroscopy would be the primary method to identify the number and types of hydrogen atoms in the N2,N2-diethylpyridine-2,6-diamine molecule. Analysis of the chemical shifts, integration, and multiplicity of the signals would allow for the assignment of each proton to its specific position on the pyridine (B92270) ring and the N-diethylamino substituents. The expected signals would correspond to the aromatic protons on the pyridine ring and the methylene (B1212753) and methyl protons of the two ethyl groups.

¹³C NMR for Carbon Skeleton Analysis

To map the carbon framework of the molecule, ¹³C NMR spectroscopy is essential. This technique would reveal the number of unique carbon environments and their electronic nature. The resulting spectrum would show distinct signals for the carbon atoms of the pyridine ring and the ethyl groups. The chemical shifts of the ring carbons would be particularly informative about the electronic effects of the amino and diethylamino substituents.

³¹P NMR for Phosphorylated Derivatives

Should this compound be used as a precursor for the synthesis of phosphorylated derivatives, ³¹P NMR spectroscopy would become a critical analytical tool. This technique is highly sensitive to the chemical environment of phosphorus atoms and would be instrumental in characterizing the structure and purity of any resulting organophosphorus compounds.

Application in Kinetic and Mechanistic Investigations

NMR spectroscopy is not limited to static structural analysis; it is also a dynamic tool used to monitor the progress of chemical reactions. By acquiring spectra at different time intervals, researchers could track the consumption of reactants and the formation of products, thereby elucidating reaction kinetics and mechanisms involving this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

Vibrational Mode Analysis of Functional Groups

The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present. These would include N-H stretching vibrations from the primary amino group, C-H stretching from the aromatic ring and the ethyl groups, C=C and C=N stretching vibrations within the pyridine ring, and various bending vibrations. The complementary nature of IR and Raman spectroscopy would provide a more complete picture of the vibrational modes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectra of 2,6-diaminopyridine (B39239) derivatives are characterized by transitions within the aromatic system, which can be influenced by substituent groups and the surrounding environment. The UV-visible spectrum of the parent compound, 2,6-diaminopyridine, shows absorption maxima at 308, 244, and 203 nm. researchgate.net The introduction of diethylamino groups at the N2 position is expected to cause a bathochromic (red) shift in these absorption bands due to the electron-donating nature of the alkylamino group, which increases the energy of the highest occupied molecular orbital (HOMO).

Studies on derivatives of 2,6-diaminopyridine have shown that the electronic spectra are sensitive to the presence of metal ions. nih.gov For example, the interaction of a 2,6-diaminopyridine derivative with Cu²⁺ ions in acetonitrile (B52724) led to a red-shift and an increase in the intensity of the absorption band. nih.gov This is attributed to the enhancement of the electron-withdrawing character of the pyridine ring upon coordination with the metal ion, which in turn affects the intramolecular charge transfer from the amino group to the pyridine ring upon excitation. nih.gov

The photophysical properties, particularly fluorescence, of pyridine derivatives are of significant interest for applications such as fluorescent probes. While the parent 2,2′:6′,2″-terpyridine is generally non-fluorescent, substitution with amino groups can induce remarkable fluorescence. researchgate.net For instance, 6-amino-2,2′:6′,2″-terpyridine exhibits a fluorescence quantum yield of 0.70 in dichloromethane. researchgate.net This suggests that this compound may also possess interesting luminescent properties.

The fluorescence of such compounds is often sensitive to the solvent polarity. An increase in solvent polarity typically leads to a red-shift in the emission maximum, indicative of a more polar excited state compared to the ground state. researchgate.net In a study of 2,6-dicyano-N,N,N′,N′-tetramethyl-p-phenylenediamine, a related compound with electron-donating amino groups, fluorescence quantum yields were found to range from 0.37 to 0.58, and fluorescence lifetimes from 12.2 to 22.9 ns across various solvents. researchgate.net This highlights the potential for significant environmental sensitivity in the luminescence of this compound.

A derivative of 2,6-diaminopyridine, 2,4-Dimethyl-7-amino-1,8-naphthyridine (DMAND), has been shown to act as a sensitive fluorescence probe for transition metal ions like Cu²⁺. nih.gov The binding of the metal ion to the pyridine nitrogen enhances the intramolecular charge transfer character upon excitation, leading to changes in the fluorescence spectrum. nih.gov The association constant for the binding of DMAND with Cu²⁺ was determined to be approximately 6.3 x 10⁶ L·mol⁻¹. nih.gov

| Compound | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) |

| 2,6-diaminopyridine | Not specified | 308, 244, 203 researchgate.net | Not reported | Not reported |

| 6-amino-2,2′:6′,2″-terpyridine | Dichloromethane | Not reported | 384 researchgate.net | 0.70 researchgate.net |

| 2,6-dicyano-N,N,N′,N′-tetramethyl-p-phenylenediamine | Various | Not reported | Varies with solvent | 0.37 - 0.58 researchgate.net |

The electron-rich nature of this compound makes it a suitable donor for the formation of charge-transfer (CT) complexes with electron-acceptor molecules. Studies on the parent 2,6-diaminopyridine have demonstrated its ability to form stable CT complexes with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). acs.org

The formation of a CT complex is typically characterized by the appearance of a new, broad absorption band in the visible region of the electronic spectrum, where neither the donor nor the acceptor alone absorbs. The stoichiometry of these complexes is often found to be 1:1, as determined by methods such as Job's plot and photometric titrations. acs.org The stability of the CT complex, quantified by the association constant (K_CT), can be influenced by the polarity of the solvent. For instance, the CT complex of 4-dimethylaminopyridine (B28879) with DDQ showed greater stability in the more polar acetonitrile compared to methanol. acs.org

The interaction in these CT complexes involves the transfer of an electron from the HOMO of the donor (the diaminopyridine derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. acs.org The diethylamino groups in this compound would enhance its donor capacity compared to the unsubstituted 2,6-diaminopyridine, likely leading to the formation of more stable CT complexes.

| Donor | Acceptor | Solvent | Stoichiometry | Key Findings |

| 4-dimethylaminopyridine | DDQ | Acetonitrile, Methanol | 1:1 acs.org | Higher stability in more polar solvent (acetonitrile) acs.org |

| O-phenylenediamine | DDQ | Not specified | 1:1 acs.org | Formation of a stable CT complex with a new absorption band acs.org |

X-ray Diffraction Analysis

As of the current literature survey, a single crystal X-ray diffraction structure specifically for this compound has not been reported. However, the molecular structures of closely related compounds provide valuable insights into the expected geometric parameters and conformations.

For instance, the crystal structure of N,N'-Diethyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide reveals a syn-anti conformation of the amide groups with respect to the pyridine nitrogen. nih.gov The asymmetric unit of this compound contains two molecules with minor conformational differences. nih.gov This suggests that the diethylamino groups in this compound could also adopt various conformations relative to the pyridine ring.

The crystal structure of 2,6-diaminopyridinium chloride shows a significant pyramidalization of the amino nitrogen atoms. researchgate.net The crystal packing is stabilized by N—H⋯Cl hydrogen bonds and slipped π–π interactions between the pyridine rings. researchgate.net

These examples suggest that the molecular structure of this compound in the solid state would be influenced by a combination of intramolecular steric effects of the diethylamino groups and intermolecular forces such as hydrogen bonding and π–π stacking.

| Compound | Space Group | Key Structural Features | Ref. |

| N,N'-Diethyl-N,N'-diphenyl-pyridine-2,6-dicarboxamide | Not reported | Syn-anti conformation of amide groups, two molecules in asymmetric unit | nih.gov |

| Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate | P2₁/c | Intramolecular hydrogen bond, planar six-membered ring, head-to-tail stacking | ntu.ac.uk |

| 2,6-diaminopyridinium chloride | Not reported | Pyramidalization of amino nitrogen, N—H⋯Cl hydrogen bonds, slipped π–π stacking | researchgate.net |

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool used to accurately determine the elemental composition of a molecule by providing a precise mass-to-charge ratio (m/z). This technique is indispensable for confirming the molecular formula of newly synthesized compounds.

In the study of substituted 2,6-diaminopyridines, HRMS is a standard characterization method. For example, in the synthesis of rhodamine-based sensors incorporating a 2,6-diaminopyridine moiety, high-resolution mass data was obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the successful synthesis of the target molecules. acs.org

Although a specific HRMS report for this compound is not detailed in the available search results, the expected monoisotopic mass can be calculated based on its molecular formula, C9H15N3. The precise mass measurement provided by HRMS would allow for the unambiguous confirmation of this formula, distinguishing it from other potential isomers or byproducts. The technique's high accuracy, typically within a few parts per million (ppm), provides a high degree of confidence in the elemental composition of the analyte. nih.govnih.gov

Table 1: Calculated Mass Data for this compound

| Property | Value |

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| Exact Mass | 165.1266 Da |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Paramagnetic Species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions in certain oxidation states. For a diamagnetic molecule like this compound in its ground state, EPR spectroscopy is not applicable as it possesses no unpaired electrons.

Furthermore, redox-active ligands like diiminopyridines, which are structurally related to diaminopyridines, can be reduced to form paramagnetic radical anionic species. The resulting radical anions can be studied by EPR spectroscopy to understand the distribution of the unpaired electron spin density across the ligand framework. rsc.org While no specific EPR studies on paramagnetic species derived from this compound were found, this technique holds significant potential for characterizing its coordination complexes with paramagnetic metals or if the ligand itself were to be involved in redox processes leading to a paramagnetic state. nih.govnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic properties of organic molecules.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the model compound 2,6-diaminopyridine (B39239) (2,6-DAP), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine its optimized molecular structure. tandfonline.com The resulting bond lengths and angles provide a precise picture of the molecular framework.

Table 1: Selected Optimized Geometric Parameters for 2,6-diaminopyridine (2,6-DAP) using DFT B3LYP/6-311++G(d,p) (Data sourced from analogous studies on 2,6-diaminopyridine)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (pyridine ring) | ~1.39 - 1.40 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C-N (amino group) | ~1.38 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| N-C-C (pyridine ring) | ~123° | |

| C-C-C (pyridine ring) | ~118 - 120° | |

| H-N-H (amino group) | ~115° |

This interactive data table allows for the exploration of the fundamental geometric parameters of the model compound.

The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. For 2,6-DAP, the HOMO-LUMO gap has been calculated to be approximately 4.4871 eV. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.com

Table 2: Global Reactivity Descriptors for 2,6-diaminopyridine (2,6-DAP) (Data sourced from analogous studies on 2,6-diaminopyridine)

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | -5.72 |

| LUMO Energy | ELUMO | -0.23 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.49 |

| Ionization Potential | I = -EHOMO | 5.72 |

| Electron Affinity | A = -ELUMO | 0.23 |

| Electronegativity | χ = (I + A) / 2 | 2.975 |

| Chemical Hardness | η = (I - A) / 2 | 2.745 |

| Global Electrophilicity Index | ω = χ² / (2η) | 1.61 |

This interactive table presents key reactivity parameters derived from DFT calculations for the model compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red regions represent negative electrostatic potential, indicating areas that are rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net For 2,6-diaminopyridine, the MEP map shows the most negative potential (red) localized around the nitrogen atom of the pyridine (B92270) ring, suggesting it is the primary site for electrophilic attack. The amino groups show regions of positive potential (blue) around the hydrogen atoms. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a powerful method for predicting electronic absorption spectra. cam.ac.uk

TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light at specific wavelengths. nih.gov These calculations provide information on the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). For 2,6-diaminopyridine, TD-DFT calculations have been used to simulate its UV-Vis spectrum. tandfonline.com The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational method. These studies help in understanding the photophysical behavior of the molecule, which is crucial for applications in areas like fluorescent probes and optoelectronic materials.

Mechanistic Pathway Elucidation via Computational Models

Computational models are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction energy barriers can be calculated. This provides a detailed, step-by-step understanding of how a reaction proceeds. For derivatives of 2,6-diaminopyridine, computational studies could be used to investigate the mechanisms of reactions such as polymerization or their interactions with metal ions. acs.orgrsc.org For instance, understanding the mechanism of polymerization of 2,6-diaminopyridine is crucial for developing efficient synthesis methods for derived electrocatalysts. rsc.org

Nitrogen Fixation Mechanisms (e.g., Electrochemical N2 Splitting)

The conversion of atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃) is a cornerstone of modern agriculture and industry, primarily achieved through the energy-intensive Haber-Bosch process. The development of alternative, sustainable methods, such as electrochemical N₂ splitting, is a major focus of current research. This process involves the use of electrocatalysts to facilitate the reduction of dinitrogen to ammonia at ambient temperature and pressure.

While specific research into N2,N2-diethylpyridine-2,6-diamine as a primary catalyst for electrochemical N₂ splitting is not yet prevalent, the structural motifs of the molecule suggest its potential as a ligand in catalytic systems. Pyridine-based ligands are common in coordination chemistry and have been employed in various catalytic applications. The diamine functionality of this compound could chelate to a metal center, thereby influencing its electronic properties and, consequently, its catalytic activity.

Theoretical studies on other molecular catalysts, often centered around transition metals like molybdenum and cobalt, have elucidated key mechanistic steps in electrochemical nitrogen reduction. These studies can serve as a blueprint for investigating the potential of complexes involving this compound.

Catalytic Reaction Pathways

The catalytic cycle of nitrogen fixation is intricate, involving multiple proton and electron transfer steps. DFT calculations are instrumental in mapping out these reaction pathways, identifying key intermediates, and determining the energy barriers associated with each step. For a potential catalyst system incorporating this compound, computational studies would be essential to:

Model the coordination of the ligand to a catalytically active metal center.

Investigate the binding and activation of N₂ at the metal center.

Calculate the thermodynamics and kinetics of the subsequent protonation and reduction steps leading to ammonia formation.

Recent DFT studies on novel pyridine derivatives have demonstrated the utility of this approach in predicting and understanding their reactivity and potential applications in catalysis. For instance, theoretical calculations on other bioactive pyridine derivatives have been used to optimize molecular structures and correlate them with experimental spectroscopic data. ias.ac.in Such computational analyses for this compound would be a critical first step in assessing its viability as a ligand in nitrogen fixation catalysis.

Intermolecular Interactions and Supramolecular Modelling

The way molecules interact with each other in the solid state governs their crystal structure, physical properties, and, in some cases, their reactivity. Supramolecular chemistry, the study of systems held together by non-covalent interactions, is crucial for understanding the behavior of this compound in the condensed phase.

Hydrogen Bond Network Analysis (e.g., Hirshfeld Surface Analysis)

Hydrogen bonding plays a pivotal role in the supramolecular assembly of molecules containing amine functionalities. In the case of this compound, the two amine groups can act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can lead to the formation of complex and predictable one-, two-, or three-dimensional networks.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Studies on structurally related pyridine-2,6-diamine derivatives provide valuable insights into the types of intermolecular interactions that can be expected for this compound. For example, the analysis of supramolecular coordination polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) has shown how hydrogen bonds between the amino groups and anions can direct the assembly of mononuclear molecules into different architectures, such as 1D chains or 3D networks. nih.govnih.gov

A Hirshfeld surface analysis of a related diaminopyrimidine derivative highlights the quantitative breakdown of intermolecular contacts. iucr.org A similar analysis for this compound would likely reveal significant contributions from H···H, N···H, and C···H contacts, providing a detailed fingerprint of its supramolecular behavior. The table below, based on data from a related compound, illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 39.1% |

| N···H/H···N | 17.7% |

| C···H/H···C | 12.0% |

| O···H/H···O | 9.3% |

| S···H/H···S | 8.4% |

| C···C | 4.1% |

| This table is illustrative and based on data for a structurally related diaminopyrimidine derivative. iucr.org A specific analysis of this compound would be required for precise values. |

Such detailed analysis of the hydrogen bond network and other intermolecular forces is crucial for crystal engineering and the design of new materials with desired properties.

Reactivity and Advanced Reaction Mechanisms

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring and Amine Moieties

The pyridine ring in N2,N2-diethylpyridine-2,6-diamine is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk However, the presence of two powerful electron-donating amino groups at the 2- and 6-positions counteracts this effect to a large extent. The N,N-diethylamino group, in particular, enhances the electron density of the pyridine ring through resonance, making it more susceptible to electrophilic attack than pyridine itself. imperial.ac.uk Electrophilic substitution, when it occurs, is directed to the positions meta to the ring nitrogen, namely the 3- and 5-positions, which are ortho and para to the activating amino groups. uoanbar.edu.iq

Conversely, the pyridine ring is inherently activated towards nucleophilic substitution, especially at the 2-, 4-, and 6-positions, due to the electron deficiency at these sites. uoanbar.edu.iq However, in this compound, the presence of the strongly electron-donating amino groups at the 2- and 6-positions makes direct nucleophilic substitution at these positions less favorable.

The amine moieties themselves are primary sites of reactivity. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic. nih.gov The primary amino group can undergo reactions typical of primary aromatic amines, while the tertiary diethylamino group also exhibits nucleophilic character. Acylation reactions with acid chlorides, anhydrides, or esters are expected to occur readily at the primary amino group. nih.gov

Electrochemical Behavior and Redox Chemistry of the Compound and its Complexes

The electrochemical properties of this compound and its metal complexes are of significant interest, particularly in the context of developing new catalysts and redox-active materials. While specific data for the title compound is limited, the behavior of related 2,6-diaminopyridine (B39239) and bipyridine-diimine complexes provides valuable insights.

Iron complexes featuring ligands with similar pyridine-diimine backbones have been shown to exhibit rich electrochemistry, often involving multiple, reversible one-electron redox processes. nih.gov In these systems, both the metal center and the ligand can be redox-active, a phenomenon known as "redox non-innocence". nih.govnih.gov For instance, an iron(II) complex with a bipyridine-diimine (BDI) ligand displays three reversible reductions attributed to the ligand, generating a trianionic radical ligand, and a quasi-reversible oxidation of the Fe(II) center to Fe(III). nih.gov This suggests that a complex of this compound with a redox-active metal like iron could also display a series of oxidation states accessible through both metal- and ligand-centered redox events.

The substitution pattern on the pyridine ring and its coordinated ligands significantly influences the redox potentials of the resulting metal complexes. nih.govrsc.orgnih.gov Electron-donating groups, such as the diethylamino group in the title compound, are expected to increase the electron density at the metal center. rsc.orgnih.gov This generally makes oxidation of the metal center easier (i.e., a lower oxidation potential) and reduction more difficult. Studies on palladium(II) complexes with substituted pyridines have shown a correlation between the ligand's basicity (pKa) and the catalytic efficiency in certain reactions, which is linked to the electronic properties of the complex. acs.orgresearchgate.net

Table 1: Redox Potentials of Related Iron and Cobalt Complexes

| Complex/Ligand | Redox Couple | Potential (V vs. Fc/Fc+) | Reference |

| [Fe(BDI)(OTf)2] | Fe(III)/Fe(II) | +0.80 | nih.gov |

| [Fe(BDI)(OTf)2] | [BDI]0/[BDI]•− | -1.17 | nih.gov |

| [Fe(BDI)(OTf)2] | [BDI]•−/[BDI]2− | -1.33 | nih.gov |

| [Fe(BDI)(OTf)2] | [BDI]2−/[BDI]3− | -1.96 | nih.gov |

| Fe(Bpy)3 | Fe(III)/Fe(II) | +1.09 (Theoretical) | nih.gov |

| Co complexes with pyridylazo compounds | Co(III)/Co(II) | -0.62 to +0.03 | chemicalbook.com |

| Fe complexes with pyridylazo compounds | Fe(III)/Fe(II) | -0.06 to +0.59 | chemicalbook.com |

This table presents data for related complexes to illustrate the expected range and nature of redox events.

Acid-Base Properties and Proton Transfer Phenomena

The basicity of this compound is a key aspect of its chemistry, influencing its coordination to metal ions and its role in proton transfer processes. The molecule possesses three basic nitrogen atoms: the pyridine ring nitrogen and the two exocyclic amino nitrogens. The pKa of the parent 2,6-diaminopyridine is reported to be 6.13 (predicted). nih.gov The presence of the electron-donating diethyl groups on one of the amino nitrogens is expected to increase the basicity of both the adjacent amino group and the pyridine nitrogen through inductive and resonance effects.

Proton transfer is a fundamental process in the chemistry of diaminopyridines. Studies on 2,6-diaminopyridine have shown evidence of intramolecular proton transfer, especially in acidic solutions. nih.govmdpi.com The formation of proton transfer complexes with acidic compounds has also been investigated for related diaminopyridines. nih.gov For instance, 3,4-diaminopyridine (B372788) forms a stable proton transfer complex with 2,6-dichloro-4-nitrophenol. nih.gov It is highly probable that this compound would also readily form salts and proton transfer complexes with various acids. The site of protonation would depend on the relative basicities of the three nitrogen atoms and the reaction conditions.

Catalytic Reaction Pathways and Mechanistic Insights

The structure of this compound makes it an attractive ligand for catalysis. The arrangement of the three nitrogen donors allows it to act as a tridentate "pincer" ligand, which can confer high stability and specific geometric constraints on a metal catalyst. The electronic and steric properties of the ligand, which can be tuned by the substituents, play a crucial role in determining the catalytic activity and selectivity of its metal complexes. researchgate.net

The electron-donating nature of the diethylamino group in this compound increases the electron density on the coordinated metal center. rsc.orgnih.gov This can enhance the catalytic activity in several ways, for example, by promoting oxidative addition steps in a catalytic cycle. However, the steric bulk of the diethyl groups can also influence the accessibility of substrates to the metal center, which can affect both activity and selectivity. acs.orgresearchgate.net The interplay between these electronic and steric effects is a key factor in catalyst design. For instance, in palladium-catalyzed cross-coupling reactions, both the basicity and the steric hindrance of pyridine-based ligands have been shown to impact the reaction outcome. acs.org

Complexes of 2,6-diaminopyridine derivatives have been employed as catalysts in a variety of organic transformations. While specific examples using this compound are not prevalent in the literature, the reactivity of related systems suggests its potential applications.

Copper-catalyzed amination of halopyridines is a known method for the synthesis of substituted diaminopyridines, highlighting the interaction of such ligands with copper catalysts. Palladium(II) complexes with substituted pyridine ligands have demonstrated efficiency as precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgresearchgate.net The catalytic activity in these systems is often correlated with the electronic properties of the pyridine ligand. acs.org Iron and manganese complexes with PNP pincer ligands based on the 2,6-diaminopyridine scaffold are active catalysts for the hydrogenation of carbonyl compounds and the dehydrogenation of alcohols. researchgate.net

Dihydrogen Elimination and Hydride Chemistry

The chemistry of metal hydrides and the activation of dihydrogen are central to many catalytic processes, including hydrogenation and dehydrogenation reactions. researchgate.net Metal complexes containing ligands based on the 2,6-diaminopyridine scaffold have been shown to be involved in such reactions. researchgate.net

In some catalytic cycles involving iron and manganese PNP pincer complexes, metal-ligand cooperation plays a key role in the activation of H2. researchgate.net This can involve the reversible aromatization-dearomatization of the pyridine ring, where the ligand itself participates in the storage and transfer of protons and electrons. The N-H functionality in the ligand backbone is often crucial for this cooperative mechanism. While the N,N-diethyl derivative lacks this N-H proton, its complexes can still participate in hydride chemistry. The formation of metal hydride species is a plausible step in catalytic cycles involving this ligand, for example, through oxidative addition of H2 to a low-valent metal center. The subsequent reactivity of the hydride, such as insertion reactions or reductive elimination, would then drive the catalytic turnover.

Applications in Advanced Materials and Chemical Technologies

Utilization in Catalysis

The unique structure of N2,N2-diethylpyridine-2,6-diamine, featuring a pyridine (B92270) ring and two amino groups, suggests its potential as a ligand in catalysis. The nitrogen atoms can act as coordination sites for metal ions, forming stable complexes that can catalyze various chemical reactions.

Development of Ligands for Homogeneous Catalysis

As a bidentate or potentially tridentate ligand, this compound can coordinate with a variety of transition metals. The diethylamino group can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. Research into related pyridine-diamine and pyridine-dicarboxamide ligands has shown their effectiveness in forming catalytically active complexes. However, specific studies detailing the synthesis and catalytic application of this compound-metal complexes in homogeneous catalysis are not prominent in the reviewed literature.

Role in Dinitrogen Fixation Catalysis

The conversion of atmospheric dinitrogen (N2) into more reactive compounds like ammonia (B1221849) is a critical process. Molecular catalysts, often based on transition metal complexes, are at the forefront of research in this area. The electronic properties of ligands are crucial for the binding and activation of the inert N2 molecule. While pyridine-based ligands have been explored in this context, specific research demonstrating the role or efficacy of this compound in catalytic dinitrogen fixation is not available in the current body of scientific literature.

Integration into Materials Science

The aromatic and electron-donating nature of this compound makes it a candidate for incorporation into advanced materials, particularly in the field of organic electronics.

Precursors for Organic Electronic Devices (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are constructed from layers of organic materials that emit light when an electric current is applied. The properties of these materials, such as their charge transport capabilities and luminescence, are critical to the device's performance. Pyridine-containing compounds are often used in OLEDs as electron-transporting materials or as hosts for phosphorescent emitters. While this compound possesses a structural motif that could be relevant for such applications, there is no specific research available that details its use as a precursor or a component in the fabrication of OLEDs.

Chemosensors (Focus on chemical sensing mechanisms)

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The binding of an analyte to a receptor molecule induces a measurable change, such as a change in color or fluorescence. Pyridine-2,6-dicarboxamide derivatives have been successfully developed as fluorescent chemosensors for various metal ions, where the amide groups and the pyridine nitrogen act as a binding site. nih.govresearchgate.net In these sensors, the binding of a metal ion alters the electronic properties of the molecule, leading to a change in its fluorescence emission. Although the diamine structure of this compound offers potential binding sites for analytes, specific studies on its application and the mechanisms of its action as a chemosensor have not been reported.

Supramolecular Recognition and Separation Technologies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules bound together by non-covalent interactions. These interactions are key to processes like molecular recognition and self-assembly.

The structure of this compound, with its potential for hydrogen bonding and metal coordination, makes it a candidate for use in supramolecular chemistry. It could potentially act as a "guest" molecule within a larger "host" molecule or participate in the formation of self-assembled structures. However, there is a lack of specific research in the scientific literature detailing the use of this compound in supramolecular recognition or its application in separation technologies.

Host-Guest Chemistry for Molecular Separations

While direct studies detailing the use of this compound in host-guest chemistry for molecular separations are not extensively documented, the foundational pyridine-2,6-diamine structure is a well-established component in the design of host molecules. The core principle of host-guest chemistry involves the formation of a complex between a host molecule, which possesses a cavity, and a guest molecule or ion that fits within it. This interaction is governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

In related systems, pyridine-2,6-diamine derivatives that can form hydrogen bonds are utilized to create supramolecular structures capable of encapsulating specific guest molecules. For instance, the nickel(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine demonstrate the ability to form different supramolecular architectures, such as 1-D chains and 3-D networks, through hydrogen bonding with various anions and solvent molecules. mdpi.com This highlights the potential of the pyridine-2,6-diamine scaffold in creating selective recognition sites.

However, a key structural feature of this compound is the presence of diethylamino groups. Unlike primary or secondary amines, these tertiary amines lack N-H protons and are therefore incapable of acting as hydrogen bond donors. This fundamentally alters the potential host-guest interactions. Any host capabilities of this compound would rely on other interaction types, such as dipole-dipole interactions, hydrophobic interactions, or coordination with metal ions through the pyridine nitrogen and the tertiary amine nitrogens. Its specific applications in molecular separations would therefore be in systems where hydrogen bond donation from the host is not a prerequisite for guest binding.

Advanced Chemical Synthesis Building Blocks

The pyridine-2,6-diamine moiety is a versatile scaffold in organic synthesis, particularly in the construction of macrocycles and complex ligands for coordination chemistry. The condensation of 2,6-diformylpyridine with various diamines is a widely used method for synthesizing macrocyclic Schiff bases, which can be further reduced to their corresponding macrocyclic amines. nih.gov These macrocycles are of significant interest for their ability to encapsulate metal ions and small organic molecules.

While specific examples of large-scale synthesis of derivatives from this compound are not prevalent in the literature, its structure suggests several potential applications as a building block:

Ligand Synthesis: The three nitrogen atoms (one pyridine and two tertiary amines) can act as coordination sites for metal ions. This makes this compound a potential tridentate ligand for the synthesis of novel metal complexes with applications in catalysis, materials science, and biomedical imaging. The diethyl groups provide steric bulk, which can influence the coordination geometry and reactivity of the resulting metal complex.

Macrocycle Synthesis: Although it cannot participate in the typical condensation reactions that form Schiff bases (due to the lack of primary amino groups), it could be incorporated into larger macrocyclic structures through other synthetic routes. For example, reactions involving the pyridine ring or functionalization of the diethylamino groups could be employed to link this unit to other molecular fragments.

The utility of related 2,6-disubstituted pyridine derivatives is well-established. For instance, various 2,6-bis(substituted)pyridine ligands have been synthesized and used to create silver(I) complexes, which have been evaluated for their biological activity. The synthesis of these ligands often starts from pyridine-2,6-dicarboxylic acid esters, which are then modified to introduce the desired functional groups. researchgate.net This general approach could potentially be adapted for the synthesis of more complex molecules starting from this compound.

Future Research Directions and Emerging Trends

Development of Novel N2,N2-diethylpyridine-2,6-diamine Derivatives

Future research is anticipated to focus on the synthesis of novel derivatives of this compound to modulate its electronic and steric properties. This can be achieved by introducing various functional groups onto the pyridine (B92270) ring or by modifying the N-ethyl substituents. For instance, the introduction of electron-withdrawing or electron-donating groups at the 3, 4, or 5-positions of the pyridine ring can significantly influence the compound's coordination chemistry and catalytic activity.

Furthermore, the synthesis of chiral derivatives, either by incorporating chiral centers in the N-alkyl chains or by introducing chiral substituents on the pyridine ring, could open avenues for applications in asymmetric catalysis. The development of polymeric materials incorporating the this compound moiety as a monomer unit is another promising direction for creating novel functional materials.

Exploration of New Catalytic Systems

The this compound scaffold, with its three nitrogen donor atoms, is a prime candidate for the development of novel catalytic systems. Future work will likely explore its utility as a ligand for a wide range of transition metals to catalyze various organic transformations. The bidentate or tridentate coordination modes of this ligand could stabilize metal centers in different oxidation states, enabling unique catalytic cycles.

A key area of exploration will be in the field of C-H activation and functionalization, a rapidly growing area in organic synthesis. rsc.org The development of catalysts based on this compound for reactions such as oxidation, amination, and cross-coupling reactions is a promising research direction. Additionally, its potential in polymerization catalysis, particularly for olefin polymerization, warrants investigation.

Interactive Data Table: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Potential Metal Center | Rationale |

| C-H Activation | Pd, Rh, Ru | The electron-rich nature of the ligand can facilitate oxidative addition. |

| Cross-Coupling Reactions | Pd, Ni, Cu | The ligand can stabilize the active catalytic species. |

| Oxidation Reactions | Fe, Mn, Cu | The ligand can support high-valent metal-oxo species. |

| Polymerization | Ti, Zr, V | The steric bulk of the diethylamino groups can influence polymer tacticity. |

Advanced Spectroscopic and Computational Methodologies

A thorough characterization of this compound and its metal complexes using advanced spectroscopic techniques is crucial for understanding their structure-property relationships. While basic characterization would involve NMR and mass spectrometry, future studies should employ more sophisticated techniques. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous assignment of proton and carbon signals, especially in complex derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in predicting the geometric and electronic structures of this compound and its derivatives. DFT calculations can provide insights into the ligand's coordination preferences, the stability of its metal complexes, and the mechanisms of catalytic reactions. Such theoretical studies will be invaluable in guiding the rational design of new ligands and catalysts.

Integration into Smart Materials and Nanotechnology

The functionalization of materials with this compound offers a pathway to creating "smart" materials with responsive properties. For example, its ability to coordinate with metal ions could be exploited in the development of chemical sensors. The binding of a target metal ion could induce a change in the material's optical or electronic properties, enabling detection.

In the realm of nanotechnology, this compound could be used to functionalize nanoparticles, such as gold or magnetic nanoparticles. nih.gov This could enhance their stability, introduce new functionalities, and enable their use in applications like targeted drug delivery or catalysis. The self-assembly of this compound derivatives into well-defined supramolecular structures is another exciting avenue for creating novel nanomaterials.

Green Chemistry Aspects of Synthesis and Application

Future research will undoubtedly focus on developing environmentally friendly methods for the synthesis of this compound and its derivatives. This aligns with the growing emphasis on green chemistry in the chemical industry. rasayanjournal.co.in Strategies to be explored include the use of greener solvents, catalyst-free reactions, and energy-efficient synthesis methods such as microwave-assisted synthesis. ijarsct.co.in For instance, developing synthetic routes that avoid the use of hazardous reagents and minimize waste generation will be a key objective.

In terms of applications, the development of catalysts based on this compound that can operate under mild reaction conditions, in aqueous media, and can be easily recycled will be a significant contribution to green chemistry. The use of this compound in environmentally benign processes, such as the catalytic degradation of pollutants, is another area worthy of investigation.

Q & A

Q. What are the recommended synthetic routes for N2,N2-diethylpyridine-2,6-diamine, and how can reaction conditions be optimized?

A common method involves refluxing a mixture of pyridine-2,6-diamine derivatives with alkylating agents (e.g., diethyl sulfate) in a polar aprotic solvent like isopropyl alcohol. Catalysts such as copper or palladium may enhance efficiency . Optimization includes:

- Temperature control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation.

- Stoichiometry : Use a 2:1 molar ratio of alkylating agent to diamine to ensure complete substitution.

- Purification : Recrystallize the product from ethanol or perform column chromatography to remove unreacted starting materials .

Q. What precautions are necessary for handling and storing this compound?

Based on analogous compounds (e.g., N2,N2-dimethyl derivatives):

- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust generation via solvent-wet handling or closed systems .

- Decomposition : Monitor for color changes (e.g., browning), which may indicate polymerization or degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural characterization of metal complexes involving this compound?

Single-crystal X-ray diffraction is critical for elucidating coordination geometry. Key steps include:

- Crystal growth : Use slow evaporation of a saturated solution in dichloromethane/hexane mixtures.

- Data collection : Employ a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms. For example, a Pt(II) complex with this ligand showed a distorted square-planar geometry (R1 = 0.024, wR2 = 0.050) .

- Validation : Compare bond lengths (e.g., Pt–N ≈ 2.05 Å) and angles with DFT-calculated values .

Q. What experimental and computational approaches can address contradictions in spectroscopic data for derivatives of this compound?

- UV/Vis spectroscopy : Solvent effects (e.g., CH2Cl2 vs. DMF) may shift λmax due to polarity-dependent π→π* transitions. For azo dyes, electron-withdrawing groups redshift absorption bands .

- NMR analysis : Use 2D techniques (HSQC, HMBC) to assign peaks in crowded regions. For example, diethylamino protons resonate at δ 1.2–1.5 ppm (triplet) and δ 3.4–3.6 ppm (quartet) .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict spectroscopic trends and compare with experimental data .

Q. How does this compound influence the photophysical properties of chiral metal complexes?

- Circularly polarized luminescence (CPL) : Modify ligand substituents (e.g., ethyl vs. methyl groups) to tune emission dissymmetry (g_lum). For Cr(III) complexes, larger substituents enhance rigidity and CPL intensity .

- Ligand design : Incorporate electron-donating groups (e.g., –NEt2) to stabilize metal-to-ligand charge transfer (MLCT) states, as seen in [Cr(ddpd)2]^3+ complexes .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.